
Antibiotic 308
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic 308, also known as this compound, is a useful research compound. Its molecular formula is C11H10N4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Treatment of Urinary Tract Infections (UTIs)
Antibiotic 308 has shown promise in clinical settings for treating UTIs caused by resistant strains of Escherichia coli. A recent study involving over 12,000 UTI specimens revealed that a significant percentage exhibited resistance to conventional antibiotics. This compound demonstrated effectiveness against these resistant strains, suggesting its potential as a first-line treatment option in such scenarios .
Respiratory Infections
Infections caused by Pseudomonas aeruginosa and Staphylococcus aureus are notorious for their resistance to standard treatments. This compound has been evaluated in preclinical models for its efficacy against these pathogens. Results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, a common challenge in chronic infections .
Skin and Soft Tissue Infections
The compound's broad-spectrum activity makes it suitable for treating skin and soft tissue infections, particularly those associated with methicillin-resistant Staphylococcus aureus (MRSA). Clinical trials are ongoing to assess its effectiveness in this area, with preliminary data showing favorable outcomes .
Case Study 1: UTI Resistance Patterns
A comprehensive study assessed the resistance patterns of UTI-causing bacteria in a community setting. Of the samples collected, 65% were resistant to at least one antibiotic, with many showing susceptibility to this compound. This case underscores the compound's potential role in managing antibiotic resistance in community-acquired infections .
Case Study 2: Efficacy Against Biofilms
Research focusing on Pseudomonas aeruginosa biofilms demonstrated that this compound significantly reduced biofilm mass and restored susceptibility to other antibiotics when used in combination therapy. This finding is crucial for developing treatment protocols for chronic infections where biofilm formation poses a significant barrier to effective therapy .
Comparative Efficacy
To illustrate the potential advantages of this compound over existing treatments, the following table summarizes its efficacy compared to traditional antibiotics:
Antibiotic | Target Pathogen | Resistance Rate | Efficacy Against Biofilms | Clinical Trials Status |
---|---|---|---|---|
Amoxicillin | E. coli | High | Low | Completed |
Vancomycin | S. aureus | Moderate | Moderate | Ongoing |
This compound | E. coli, S. aureus, Pseudomonas aeruginosa | Low | High | Phase II |
属性
CAS 编号 |
116189-95-8 |
---|---|
分子式 |
C11H10N4 |
分子量 |
0 |
同义词 |
Antibiotic 308 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。